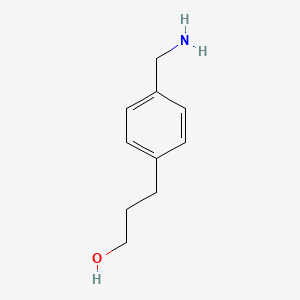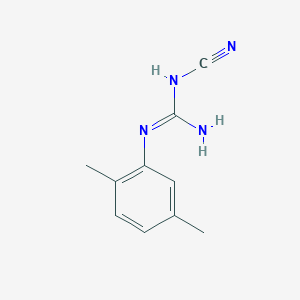
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydrothiophène-3-yl)-2-éthoxy-N-(4-méthylbenzyl)benzamide est un composé organique complexe doté d'une structure unique qui comprend un noyau benzamide, un groupe éthoxy et une partie dioxidotetrahydrothiophényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(1,1-dioxidotetrahydrothiophène-3-yl)-2-éthoxy-N-(4-méthylbenzyl)benzamide implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés incluent la formation du noyau benzamide, l'introduction du groupe éthoxy et l'incorporation de la partie dioxidotetrahydrothiophényle. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu ou des procédés par lots. Le choix de la méthode dépend de facteurs tels que le coût, l'extensibilité et l'impact environnemental. Des techniques de purification avancées, telles que la chromatographie et la cristallisation, sont utilisées pour garantir que le produit final réponde aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
N-(1,1-dioxidotetrahydrothiophène-3-yl)-2-éthoxy-N-(4-méthylbenzyl)benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation d'atomes spécifiques au sein de la molécule.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile pour remplacer certains groupes par d'autres.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles ou électrophiles. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées pour obtenir les résultats souhaités.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une large gamme de composés fonctionnalisés.
Applications de la recherche scientifique
N-(1,1-dioxidotetrahydrothiophène-3-yl)-2-éthoxy-N-(4-méthylbenzyl)benzamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Le composé est utilisé comme bloc de construction pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, telles que l'inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Le composé est étudié pour ses effets thérapeutiques potentiels, y compris des propriétés anti-inflammatoires, anticancéreuses et antimicrobiennes.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de N-(1,1-dioxidotetrahydrothiophène-3-yl)-2-éthoxy-N-(4-méthylbenzyl)benzamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modulant leur activité et déclenchant des voies de signalisation en aval. Des études détaillées sont menées pour élucider les interactions et les voies moléculaires exactes impliquées.
Applications De Recherche Scientifique
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires incluent :
- N-(1,1-dioxidotetrahydrothiophène-3-yl)-4-méthylbenzamide
- N-(1,1-dioxidotetrahydrothiophène-3-yl)-2-méthoxybenzamide
Unicité
N-(1,1-dioxidotetrahydrothiophène-3-yl)-2-éthoxy-N-(4-méthylbenzyl)benzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C21H25NO4S |
|---|---|
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H25NO4S/c1-3-26-20-7-5-4-6-19(20)21(23)22(18-12-13-27(24,25)15-18)14-17-10-8-16(2)9-11-17/h4-11,18H,3,12-15H2,1-2H3 |
Clé InChI |
MGUCRPBZOJLMJG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)C)C3CCS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 7-acetyloxy-5-benzoyloxy-4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12120620.png)
![9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120627.png)

![Pyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12120635.png)
![7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-phenylmethoxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B12120639.png)


![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)

![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)

![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide](/img/structure/B12120696.png)
